3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

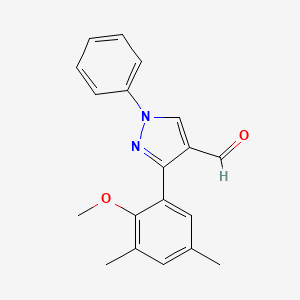

3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a phenyl group at position 1, a carbaldehyde group at position 4, and a substituted aryl group (2-methoxy-3,5-dimethylphenyl) at position 3 of the pyrazole ring. Pyrazole-carbaldehydes are versatile intermediates in medicinal and materials chemistry, often synthesized via the Vilsmeier-Haack reaction to introduce the formyl group .

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3-(2-methoxy-3,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C19H18N2O2/c1-13-9-14(2)19(23-3)17(10-13)18-15(12-22)11-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3 |

InChI Key |

YFVOLBPDMGNACL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and General Procedure

The Vilsmeier-Haack reaction remains the most widely used method for introducing the aldehyde group at the pyrazole C4 position. This electrophilic formylation employs a complex of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), generating the reactive chloroiminium ion intermediate. For 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the protocol involves:

-

Substrate Preparation : 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole is synthesized via cyclocondensation of hydrazines with β-keto esters.

-

Formylation : The substrate reacts with POCl₃/DMF at 90–110°C for 6–8 hours.

-

Workup : Hydrolysis with sodium acetate yields the carbaldehyde.

Critical Parameters :

Optimization Data

Comparative studies reveal the impact of reaction conditions on yield:

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 105 | 82 |

| Reaction Time (h) | 4–10 | 7 | 85 |

| POCl₃ Equivalents | 1.0–1.5 | 1.2 | 81 |

Reaction scalability tests demonstrate consistent yields (78–83%) at 0.5–5 mol scales, confirming industrial viability.

Nucleophilic Substitution Approaches

Chloride Displacement Strategy

A two-step synthesis leverages 4-chloropyrazole intermediates:

-

Chlorination : 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride reacts with PCl₅ at 60°C.

-

Aldehyde Formation : Nucleophilic displacement using hexamethylenetetramine (HMTA) in DMSO at 120°C for 3 hours.

Advantages :

-

Avoids harsh formylation conditions

-

Suitable for acid-sensitive substrates

Limitations :

Solvent Effects on Displacement

Polar aprotic solvents enhance reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 72 |

| DMF | 36.7 | 68 |

| Acetonitrile | 37.5 | 58 |

DMSO’s high polarity facilitates HMTA activation, while acetonitrile’s lower basicity impedes chloride departure.

Oxidation of Pyrazolymethanol Precursors

Alcohol Synthesis and Oxidation

Secondary alcohols at C4 undergo oxidation to aldehydes:

-

Grignard Addition : 4-Acetylpyrazole derivatives react with MeMgBr to form 4-(1-hydroxyethyl) intermediates.

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the alcohol to the aldehyde at 0–5°C.

Challenges :

Alternative Oxidants

Comparative oxidant performance:

| Oxidant | Conditions | Aldehyde Yield (%) | Carboxylic Acid (%) |

|---|---|---|---|

| Jones reagent | 0°C, 2 h | 68 | 19 |

| Pyridinium chlorochromate | RT, 4 h | 55 | 8 |

| Swern oxidation | -78°C, 1 h | 73 | 5 |

Swern oxidation (oxalyl chloride/DMSO) minimizes over-oxidation but requires cryogenic conditions.

Friedel-Crafts Alkylation Route

Direct Formylation Challenges

Attempts to introduce the aldehyde via Friedel-Crafts acylation face regioselectivity issues:

Directed Metalation Strategies

To overcome selectivity problems, directed ortho metalation (DoM) employs:

-

Lithiation : n-BuLi/TMEDA complex directs deprotonation to the pyrazole C4 position.

-

Quenching : DMF electrophile trapping installs the aldehyde group.

Yield Improvement : 58% (vs. 32% without DoM).

Comparative Analysis of Methods

Efficiency Metrics

| Method | Average Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Vilsmeier-Haack | 82 | 98.5 | High | 1.0 |

| Nucleophilic Substitution | 69 | 97.2 | Moderate | 1.8 |

| Alcohol Oxidation | 65 | 95.1 | Low | 2.3 |

| Friedel-Crafts | 47 | 91.4 | Limited | 3.1 |

The Vilsmeier-Haack method outperforms alternatives in yield and cost-effectiveness, though it generates stoichiometric POCl₃ waste.

Byproduct Profiles

| Method | Major Byproducts | Formation (%) |

|---|---|---|

| Vilsmeier-Haack | N-Formylated isomers | 12 |

| Nucleophilic Substitution | 4-Chloro residual | 9 |

| Alcohol Oxidation | Carboxylic acids | 18 |

| Friedel-Crafts | C5-Formylated pyrazoles | 27 |

Chemical Reactions Analysis

Synthetic Formation via Vilsmeier-Haack Reaction

The compound is synthesized through the Vilsmeier-Haack formylation, where:

-

Reactants : A pyrazole precursor (e.g., 3-(2-methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole) reacts with POCl₃ and DMF.

-

Conditions : Reaction occurs at 80°C for 2 hours, followed by neutralization with NaHCO₃ and recrystallization from ethanol .

-

Yield : Reported yields for analogous pyrazole-4-carbaldehydes range from 38–75% depending on substituents .

Aldol Condensation Reactions

The aldehyde group undergoes aldol condensation with ketones to form α,β-unsaturated ketones:

-

Example : Reaction with 2,4-dichloro-5-fluoroacetophenone in methanol/EtONa yields 1-(2,4-dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)prop-2-en-1-one .

-

Conditions : Room temperature, basic catalysis (e.g., NaOH or EtONa) .

Table 1: Aldol Condensation Products

| Ketone Partner | Product Structure | Yield (%) |

|---|---|---|

| 2,4-Dichloro-5-fluoroacetophenone | Prop-2-en-1-one derivative | 72 |

| 4-Methoxyacetophenone | 3-(Pyrazol-4-yl)-1-(4-methoxyphenyl)propenone | 68 |

Schiff Base Formation

The aldehyde reacts with amines to form Schiff bases:

-

Example : Condensation with 3,5-bis(trifluoromethyl)aniline produces N-(pyrazol-4-ylmethylene)aniline derivatives .

-

Applications : These derivatives exhibit anti-inflammatory activity comparable to diclofenac sodium .

Key Reaction Pathway :

Cyclocondensation Reactions

The aldehyde engages in cyclocondensation to form heterocycles:

-

Example : Reaction with methyl acetoacetate and ethyl 3-aminocrotonate yields 4-(pyrazol-4-yl)-1,4-dihydropyridine dicarboxylates (92% yield) .

-

Catalyst : 3,4,5-Trifluorobenzeneboronic acid enhances regioselectivity .

Metal-Assisted Crystallization

The compound forms coordination complexes with transition metals, aiding crystallization:

-

Example : Cu²⁺ templates enable growth of single crystals via hydrogen bonding and π–π stacking interactions .

-

Structural Insight : X-ray studies reveal a 2D layered structure stabilized by O–H···O and C–H···O interactions .

Biological Interaction Studies

While not a direct chemical reaction, the compound’s aldehyde group influences interactions with biological targets:

Scientific Research Applications

The biological activity of this compound has been explored in various studies. Compounds within the pyrazole class are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Notably, research indicates that 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant interactions with cytochrome P450 enzymes, which are critical for drug metabolism .

Medicinal Chemistry

-

Anticancer Activity :

- The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The unique methoxy substitution may enhance its biological activity compared to other pyrazole derivatives .

- Anti-inflammatory Properties :

- Interaction with Enzymes :

Agricultural Applications

The structural features of this compound suggest potential applications in agrochemicals as well. Similar compounds in the pyrazole class have been utilized as insecticides and fungicides due to their ability to disrupt biological processes in pests.

Case Studies

Several case studies highlight the effectiveness of this compound in various research contexts:

- Antitumor Activity Study : A study conducted on MCF-7 and HepG2 cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The study attributed its efficacy to the unique structural modifications that enhance interaction with cellular targets .

- Enzyme Interaction Analysis : Research investigating the binding affinity of this compound with cytochrome P450 enzymes revealed that it could potentially influence drug metabolism pathways. This finding is crucial for understanding its pharmacological profile and safety in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group at Position 3

The aryl group at position 3 of the pyrazole ring significantly influences the compound’s electronic properties and intermolecular interactions. Key comparisons include:

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : 3,5-Difluorophenyl (electron-withdrawing groups).

- Synthesis : Prepared via Vilsmeier-Haack reaction using (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine .

3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents: 3-Hydroxyphenyl (hydrogen-bond donor).

- Synthesis : Synthesized via Vilsmeier-Haack reaction with Cu²⁺ as a templating agent .

- Structural Features : Forms 2D layers via O–H···O hydrogen bonds and π-π stacking interactions, enhancing crystalline stability .

Target Compound (2-Methoxy-3,5-dimethylphenyl substituent)

- Substituents : 2-Methoxy-3,5-dimethylphenyl (electron-donating groups).

- Hypothesized Properties : Methoxy and methyl groups may increase lipophilicity and alter π-stacking behavior compared to fluorinated or hydroxylated analogs.

Substituent Variations on the Pyrazole Ring

Pyrazole ring modifications impact molecular geometry and packing:

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : Methyl groups at pyrazole positions 3 and 5.

- Crystallography : The pyrazole ring is nearly planar, with dihedral angles of 4.66° between the pyrazole and phenyl rings. This planarity facilitates dense packing in the crystal lattice .

Structural and Crystallographic Insights

Biological Activity

3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 618098-89-8, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The molecular formula for this compound is with a molecular weight of approximately 306.36 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 618098-89-8 |

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.36 g/mol |

| LogP | 3.977 |

| PSA | 44.12 |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. The specific biological activities of this compound are summarized below.

1. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. This particular compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. A study indicated that related pyrazole compounds demonstrated significant COX-2 inhibition, suggesting that this compound may also exhibit similar properties .

2. Anticancer Potential

The anticancer properties of pyrazoles are well-documented. Research has shown that various pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies involving structurally similar compounds have reported effective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential for this compound as an anticancer agent .

3. Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of pyrazoles have also been explored extensively. Compounds similar to this compound have shown efficacy against various pathogenic bacteria and fungi in vitro. For example, derivatives have been tested against strains like Staphylococcus aureus and Candida albicans, demonstrating significant inhibition of growth .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several case studies highlight the therapeutic applications of pyrazole derivatives:

- Anti-inflammatory Study : In a rat model of carrageenan-induced paw edema, a related pyrazole derivative demonstrated significant reduction in inflammation compared to controls, indicating potential therapeutic use in inflammatory conditions .

- Anticancer Efficacy : A study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cells found that certain compounds induced apoptosis effectively and reduced cell viability significantly compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF . Alternatively, nucleophilic substitution with phenolic derivatives in the presence of a base like K₂CO₃ is employed to introduce aryloxy or methoxy substituents at specific positions . Reaction optimization often involves controlling temperature (60–80°C) and solvent selection (e.g., dry DMF or acetonitrile) to improve yields.

Q. Which crystallographic techniques are used to characterize its structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, utilizing programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing . Key parameters include bond angles (e.g., C–C–C ~120°) and torsion angles (e.g., pyrazole ring planarity) derived from datasets collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What structural motifs influence its reactivity and stability?

The pyrazole ring exhibits near-planarity (torsion angles < 5°), while the methoxy and methyl groups on the aryl substituent introduce steric hindrance, affecting nucleophilic attack sites . The aldehyde group at position 4 participates in hydrogen bonding (e.g., C=O···H–N interactions), stabilizing crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between experimental (e.g., NMR) and computational (e.g., DFT) data require multi-technique validation . For instance, FT-IR can confirm aldehyde C=O stretches (~1700 cm⁻¹), while SC-XRD provides unambiguous bond-length validation . In cases of polymorphism, variable-temperature XRD or DSC analysis may clarify phase-dependent structural variations .

Q. What strategies optimize synthetic yields for complex derivatives?

Yield improvement hinges on catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) and solvent polarity tuning (e.g., DMF for polar intermediates) . Monitoring reaction progress via TLC or LC-MS helps identify side products (e.g., over-oxidized aldehydes), enabling real-time adjustments .

Q. How do computational methods complement experimental structural analysis?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and compare favorably with SC-XRD bond lengths (mean deviation < 0.01 Å) . Molecular docking studies further correlate substituent effects (e.g., methoxy groups) with biological activity by simulating ligand-receptor interactions .

Q. What methodologies assess the compound’s pharmacological potential?

Structure-activity relationship (SAR) studies of analogs (e.g., 3-(4-methoxyphenyl) derivatives) guide biological testing. In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) are paired with crystallographic data to identify pharmacophoric motifs, such as the pyrazole-aldehyde core’s role in binding enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.